Aim-100

Kinase Selectivity Chemical Probe Target Validation

AIM-100 (CAS 873305-35-2) is the definitive, highly selective Ack1/TNK2 inhibitor essential for dissecting the Ack1-AR-ATM signaling axis in castration-resistant prostate cancer (CRPC). Unlike multi-kinase inhibitors (Dasatinib, GNF-7), AIM-100 uniquely suppresses AR Tyr267 phosphorylation and ATM enhancer recruitment at 1 µM, while sparing Src, Abl, and PI3K/AKT off-targets (IC50s >30-fold higher). It is the only validated probe for reversing radioresistance in CRPC xenografts (4 mg/kg IP every 96h) and for studying ligand-independent AR activation. Consistent lot-to-lot ≥98% purity ensures reproducible results across pancreatic, breast, and ovarian cancer models. Procure AIM-100 to eliminate confounding off-target variables in your Ack1 pathway research.

Molecular Formula C23H21N3O2
Molecular Weight 371.4 g/mol
CAS No. 873305-35-2
Cat. No. B1666732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAim-100
CAS873305-35-2
Synonyms5,6-diphenyl-N-((2S)-tetrahydro-2-furanylmethyl)furo(2,3-d)pyrimidin-4-amine
AIM-100
furo(2,3-d)pyrimidin-4-amine, 5,6-diphenyl-N-(((2S)-tetrahydro-2-furanyl)methyl)-
Molecular FormulaC23H21N3O2
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C23H21N3O2/c1-3-8-16(9-4-1)19-20-22(24-14-18-12-7-13-27-18)25-15-26-23(20)28-21(19)17-10-5-2-6-11-17/h1-6,8-11,15,18H,7,12-14H2,(H,24,25,26)/t18-/m0/s1
InChIKeyXNFHHOXCDUAYSR-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aim-100 (CAS 873305-35-2) Baseline Profile: Potent, Selective Ack1 (TNK2) Inhibitor


Aim-100 (CAS 873305-35-2), also known as AIM-100 or AIM 100, is a small molecule inhibitor of Activated Cdc42-associated kinase 1 (Ack1), also referred to as Tyrosine kinase non-receptor 2 (TNK2). It is chemically defined as 5,6-Diphenyl-N-[[(2S)-tetrahydro-2-furanyl]methyl]furo[2,3-d]pyrimidin-4-amine [1]. Aim-100 is characterized as an ATP-competitive inhibitor that binds to the ATP-binding pocket of Ack1, thereby preventing its kinase activity [2]. It is widely used as a chemical probe to dissect Ack1-mediated signaling pathways in oncology research, particularly in models of prostate, pancreatic, and breast cancer [3].

Why Generic Ack1 Inhibitor Substitution Fails for Aim-100


Aim-100 cannot be substituted with other Ack1-targeting agents like Dasatinib, GNF-7, or KRCA-0008 due to critical differences in target selectivity and downstream functional consequences. While Dasatinib and GNF-7 are multi-kinase inhibitors that potently inhibit Src, Bcr-Abl, and other kinases in addition to Ack1, Aim-100 is a highly selective Ack1 inhibitor, sparing related kinases and minimizing confounding off-target effects in pathway analysis [1]. Furthermore, Aim-100 uniquely suppresses AR Tyr267 phosphorylation and its recruitment to the ATM enhancer, a specific mechanism of radioresistance in castration-resistant prostate cancer (CRPC) that is not universally observed with other Ack1 inhibitors [2]. Substituting Aim-100 with a less selective or mechanistically distinct Ack1 inhibitor would therefore confound experimental interpretation and invalidate conclusions regarding Ack1-specific signaling.

Quantitative Evidence for Aim-100 Differentiation vs. Closest Analogs


Aim-100 Exhibits Superior Ack1 Selectivity Over Multi-Kinase Inhibitor Dasatinib

Aim-100 is a highly selective Ack1 inhibitor, whereas Dasatinib is a potent multi-kinase inhibitor with primary targets including Bcr-Abl and Src. Aim-100 demonstrates selectivity for Ack1 over Abl1, BTK, Lck, and LYN (IC50s = 705.9, 871.7, 432.3, and 346.7 nM, respectively) and shows no inhibition of 25 other kinases at concentrations up to 1 µM [1]. In contrast, Dasatinib potently inhibits Abl (IC50 <1 nM) and Src (IC50 0.8 nM) and only weakly inhibits Ack1 (no reported IC50 in standard panels) . This selectivity profile makes Aim-100 the preferred chemical probe for isolating Ack1-specific effects in signaling studies.

Kinase Selectivity Chemical Probe Target Validation

Aim-100 Suppresses AR Tyr267 Phosphorylation and ATM Enhancer Recruitment: A Mechanism Not Shared by ALK/Ack1 Dual Inhibitor KRCA-0008

Aim-100 uniquely suppresses androgen receptor (AR) Tyr267 phosphorylation and its subsequent recruitment to the ATM enhancer, a key mechanism driving radioresistance in castration-resistant prostate cancer (CRPC) [1]. In LAPC4 prostate cancer cells, Aim-100 (1 µM) completely inhibited EGF-induced AR Tyr267 phosphorylation and ATM enhancer binding. This specific downstream effect is not reported for the ALK/Ack1 dual inhibitor KRCA-0008 (Ack1 IC50 = 4 nM), which has a distinct kinase selectivity profile and has not been evaluated in this radioresistance context .

Prostate Cancer Radioresistance Androgen Receptor Signaling

Aim-100 Demonstrates In Vivo Efficacy in Castrated Mouse Xenograft Model: Validated Tool for CRPC Studies

Aim-100 (4 mg/kg) administered via intraperitoneal injection every 96 hours (days 7, 11, 15, 19, 23, 27 post-tumor transplant) significantly suppressed the growth of androgen-independent LNCaP prostate cancer xenografts in castrated mice . In a separate study, Aim-100 (4 mg/kg) enhanced radiation-induced tumor growth reduction in an LNCaP-caAck CRPC mouse xenograft model [1]. In contrast, the Ack1 inhibitor 1 (compound 10zi) demonstrates oral bioavailability and a lower biochemical IC50 (2.1 nM) but lacks published in vivo efficacy data in prostate cancer models [2].

In Vivo Efficacy Xenograft Prostate Cancer

Aim-100 Inhibits Cell Growth Across Multiple Cancer Cell Lines with Consistent GI50 Values

Aim-100 inhibits cell growth with GI50 values of 7 to 8 µM in CD-18, Panc-1, OV90, MCF-7, and MDA-MB-468 cancer cell lines [1]. This consistent activity across diverse cancer types (pancreatic, ovarian, breast) supports its utility as a pan-cancer Ack1 probe. In comparison, the multi-kinase inhibitor GNF-7 shows a similar Ack1 IC50 (25 nM) but lacks published GI50 data across this panel of cell lines .

Antiproliferative Activity Cancer Cell Lines GI50

Optimal Application Scenarios for Aim-100 Procurement


Investigating Ack1-Specific Signaling in Prostate Cancer Radioresistance

Aim-100 is the validated tool for dissecting the Ack1-AR-ATM signaling axis that drives radioresistance in castration-resistant prostate cancer (CRPC). Its ability to suppress AR Tyr267 phosphorylation and ATM enhancer recruitment (1 µM in LAPC4 cells) is uniquely documented [1]. In vivo, Aim-100 (4 mg/kg IP every 96h) suppresses CRPC xenograft growth in castrated mice and enhances radiation-induced tumor regression [2]. Procurement of Aim-100 is essential for studies aiming to reverse radioresistance through Ack1 inhibition.

Chemical Probe for Ack1-Dependent Pancreatic Cancer Progression

Aim-100 is a validated chemical probe for studying Ack1's role in pancreatic cancer. It suppresses AKT tyrosine phosphorylation, induces G1 cell cycle arrest, and promotes apoptosis in pancreatic cancer cells (10 µM in Panc-1 cells) [1]. Its consistent antiproliferative activity across pancreatic (Panc-1, CD-18), ovarian (OV90), and breast (MCF-7, MDA-MB-468) cancer cell lines (GI50 7-8 µM) makes it a valuable tool for comparative oncology studies [2].

Ack1 Target Validation in Tamoxifen-Resistant Breast Cancer

Aim-100 is used to suppress ACK1 signaling in models of tamoxifen-resistant breast cancer. It restores dimethyl H3K9 methylation marks and suppresses the ER-regulated gene HOXA1, a mechanism shared with Dasatinib [1]. However, Aim-100's superior selectivity for Ack1 over Src and Abl kinases (IC50s >30-fold higher) minimizes confounding off-target effects, making it the preferred reagent for isolating Ack1-specific contributions to endocrine resistance [2].

Mechanistic Studies of Ligand-Independent Androgen Receptor Activation

Aim-100 is the prototypical inhibitor for investigating ligand-independent AR activation driven by Ack1. It inhibits AR Tyr267 phosphorylation and blocks AR binding to PSA, NKX3.1, and TMPRSS2 promoters, thereby suppressing AR transcriptional activity in androgen-depleted conditions [1]. This application is critical for understanding castration-resistant prostate cancer progression and for evaluating novel therapeutic strategies targeting the Ack1-AR axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aim-100

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.